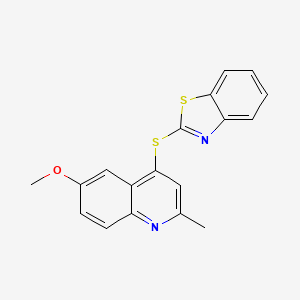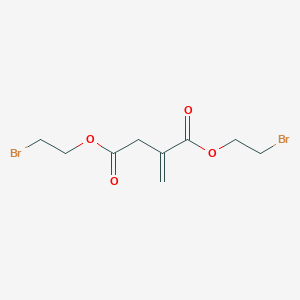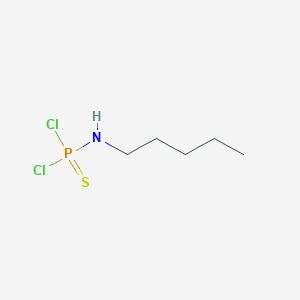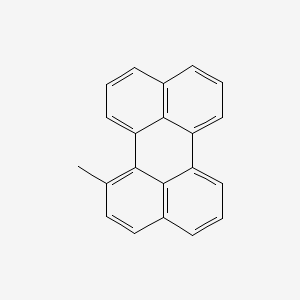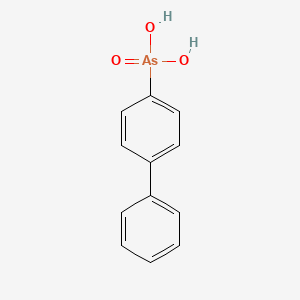
Biphenyl-4-ylarsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-4-ylarsonic acid is an organoarsenic compound characterized by the presence of a biphenyl group attached to an arsonic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of biphenyl-4-ylarsonic acid typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the reaction of biphenyl-4-boronic acid with arsenic trioxide in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate arsonic acid ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions: Biphenyl-4-ylarsonic acid can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Arsenate derivatives.
Reduction: Arsine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
Biphenyl-4-ylarsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of biphenyl-4-ylarsonic acid involves its interaction with molecular targets such as enzymes and receptors. The arsonic acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the biphenyl moiety can interact with hydrophobic pockets in proteins, affecting their function and stability.
類似化合物との比較
Biphenyl-4-boronic acid: Similar structure but contains a boronic acid group instead of an arsonic acid group.
Biphenyl-4-carboxylic acid: Contains a carboxylic acid group instead of an arsonic acid group.
Biphenyl-4-sulfonic acid: Contains a sulfonic acid group instead of an arsonic acid group.
Uniqueness: Biphenyl-4-ylarsonic acid is unique due to the presence of the arsonic acid group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ability to form covalent bonds with thiol groups in proteins is a key feature that distinguishes it from other biphenyl derivatives.
特性
CAS番号 |
5459-30-3 |
|---|---|
分子式 |
C12H11AsO3 |
分子量 |
278.13 g/mol |
IUPAC名 |
(4-phenylphenyl)arsonic acid |
InChI |
InChI=1S/C12H11AsO3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15,16) |
InChIキー |
GDSQIFLFJMCOMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


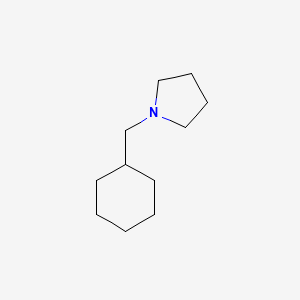

![{4-[4-(4-Hydroxyphenyl)hexan-3-yl]phenoxy}acetic acid](/img/structure/B14736044.png)
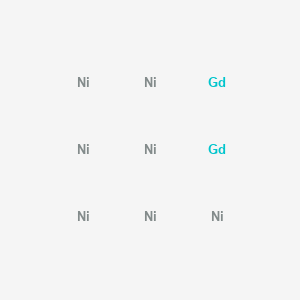
![3-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736060.png)
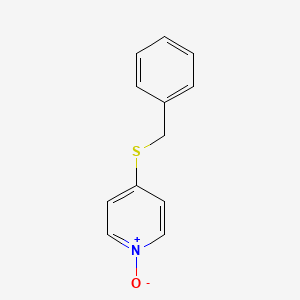
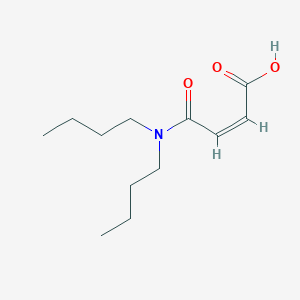


![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
